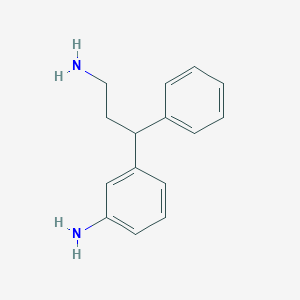

3-(3-Amino-1-phenylpropyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Amino-1-phenylpropyl)aniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an amino group attached to a phenylpropyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-1-phenylpropyl)aniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of nitrobenzene derivatives using hydrogen in the presence of a palladium catalyst . Another approach involves the use of Grignard reagents to react with nitrobenzene, followed by reduction .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Amino-1-phenylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.

Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-1-phenylpropyl)aniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Amino-1-phenylpropyl)aniline involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.

N-Phenylpropylamine: Similar to 3-(3-Amino-1-phenylpropyl)aniline but lacks the additional amino group on the phenylpropyl chain.

3-Aminophenylpropane: Contains an amino group on the phenylpropane chain but lacks the additional aromatic ring.

Uniqueness: this compound is unique due to its dual amino groups and extended aromatic system, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-(3-Amino-1-phenylpropyl)aniline, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of neuropharmacology and cancer treatment. Its structural similarity to known neurotransmitter modulators suggests a role in inhibiting specific transporter proteins, which may have therapeutic implications.

Chemical Structure and Synthesis

The compound features an amino group attached to a phenylpropyl chain, making it a derivative of phenylalanine. The synthesis typically involves the reaction of an appropriate aniline derivative with a suitable alkylating agent. Recent studies have focused on synthesizing derivatives that enhance its biological activity, particularly through modifications that improve selectivity for target receptors or transporters.

Neuropharmacological Effects

One of the primary areas of research surrounding this compound is its role as a norepinephrine reuptake inhibitor (NRI). Research indicates that derivatives such as 1-(3-amino-1-phenylpropyl)indolin-2-ones exhibit potent norepinephrine reuptake inhibition while maintaining selectivity against serotonin and dopamine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Table 1: Selectivity and Inhibition Potency

| Compound | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition | Dopamine Reuptake Inhibition |

|---|---|---|---|

| This compound | High | Low | Low |

| 1-(3-amino-1-phenylpropyl)indolin-2-one | Potent | >100-fold selectivity | >100-fold selectivity |

Anticancer Properties

In addition to its neuropharmacological effects, compounds related to this compound have shown promising cytotoxicity against cancer cells . For instance, studies indicate that certain synthesized derivatives exhibit significant cell cytotoxicity against breast cancer cells while sparing normal cells . This selective cytotoxicity is crucial for developing anticancer therapies with fewer side effects.

Case Study: Cytotoxicity in Breast Cancer

A study evaluated the cytotoxic effects of several analogs derived from this compound on MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity toward normal fibroblasts, highlighting their potential as selective anticancer agents .

Table 2: Cytotoxicity Data Against MCF-7 Cells

| Compound | IC50 (µM) | Toxicity on Normal Cells |

|---|---|---|

| Compound A | 15 | Low |

| Compound B | 20 | Moderate |

| Compound C | 10 | Very Low |

The mechanism by which this compound exerts its biological effects is primarily through the modulation of neurotransmitter systems and induction of apoptotic pathways in cancer cells. The inhibition of norepinephrine reuptake leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission related to mood regulation . In cancer cells, it appears to activate pathways leading to programmed cell death, potentially by upregulating pro-apoptotic factors or downregulating anti-apoptotic signals.

Eigenschaften

IUPAC Name |

3-(3-amino-1-phenylpropyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSBFMOLASXTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.